5-Bromo-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-Bromo-5-phenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It is a derivative of imidazolidine-2,4-dione, where a bromine atom and a phenyl group are attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione typically involves the bromination of phenylimidazolidine-2,4-dione. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromine: Used for the initial bromination.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Major Products Formed
The major products depend on the type of reaction. For substitution reactions, the bromine atom is replaced by the nucleophile, resulting in various substituted derivatives.
Scientific Research Applications
5-Bromo-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Methyl-5-phenylimidazolidine-2,4-dione: Contains a methyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
5-Bromo-5-phenylimidazolidine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse applications.
Properties
CAS No. |
6303-33-9 |
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Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14) |
InChI Key |
YEFRLGOXVLISHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
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